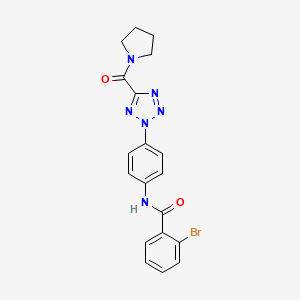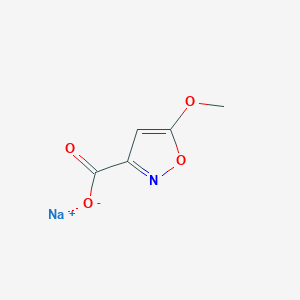
4-Carboxy-pennsylvania green
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carboxy-Pennsylvania Green is a chemical compound with the molecular formula C21H12F2O5 and a molecular weight of 382.31 . It is a fluorinated fluorophore, which are valuable tools for studies of biological systems .
Synthesis Analysis
The synthesis of 4-Carboxy-Pennsylvania Green involves a three-pot process starting from methyl 4-iodo-3-methylbenzoate, yielding an overall yield of 32% .Molecular Structure Analysis
The molecular structure of 4-Carboxy-Pennsylvania Green consists of 21 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 5 oxygen atoms .Chemical Reactions Analysis
The synthesis of 4-Carboxy-Pennsylvania Green involves a reaction starting from methyl 4-iodo-3-methylbenzoate . Further details about the chemical reactions involved in the synthesis process are not available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Carboxy-Pennsylvania Green include a boiling point of 626.4±55.0 °C, a density of 1.58±0.1 g/cm3, and a pKa of 4.28±0.10 .科学的研究の応用
Cell Structure Analysis
“4-Carboxy-pennsylvania green” can be used to observe and analyze cell structures. It can help researchers visualize the intricate details of cells, providing valuable insights into their functions and behaviors .
Biomolecule Tracking
This dye is also used in tracking biomolecules. By labeling these molecules with the dye, researchers can monitor their movements and interactions within a biological system .
Cell Function Evaluation
“4-Carboxy-pennsylvania green” can be used to evaluate cell functions. By observing how cells react when exposed to this dye, researchers can gain a better understanding of their roles within a biological system .
Cell Type Differentiation
This dye can help distinguish between different cell types. This is particularly useful in research fields like histology and pathology, where identifying the specific types of cells present in a sample is crucial .
Biomolecule Detection
“4-Carboxy-pennsylvania green” can be used to detect biomolecules. This can be particularly useful in fields like biochemistry and molecular biology, where detecting the presence of specific biomolecules is often necessary .
Tissue Pathology Study
This dye can be used to study tissue pathology. It can help researchers identify abnormalities in tissue samples, aiding in the diagnosis and understanding of various diseases .
Microorganism Monitoring
“4-Carboxy-pennsylvania green” can be used to monitor microorganisms. This can be particularly useful in microbiology, where observing the behavior of microorganisms is key to understanding their roles in various biological processes .
Fluorescent Molecular Probes
“4-Carboxy-pennsylvania green” can be used to create fluorescent molecular probes. These probes can be used to label intracellular targets and components, enabling the study of biological systems at a molecular level .
Safety And Hazards
将来の方向性
The future directions for the use of 4-Carboxy-Pennsylvania Green could involve its use as a hydrophobic building block for fluorescent molecular probes . Its lower pKa compared to other similar compounds makes it highly fluorescent in acidic early and recycling endosomes within living mammalian cells .
特性
IUPAC Name |
4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F2O5/c1-9-4-10(21(26)27)2-3-11(9)20-12-5-14(22)16(24)7-18(12)28-19-8-17(25)15(23)6-13(19)20/h2-8,24H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNQGAYPSJNQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxy-pennsylvania green | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2628983.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2628984.png)
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2628987.png)
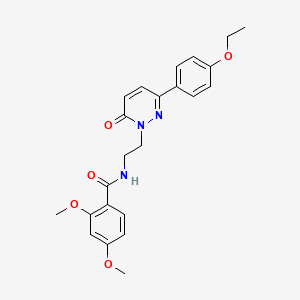
![4-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-(3-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2628990.png)
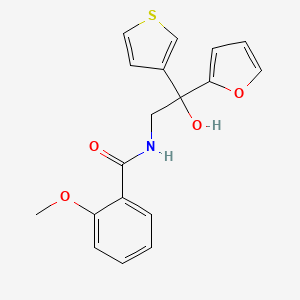
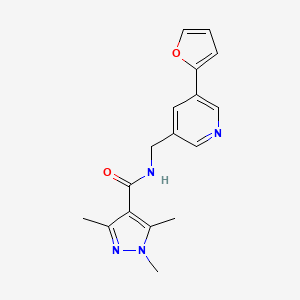
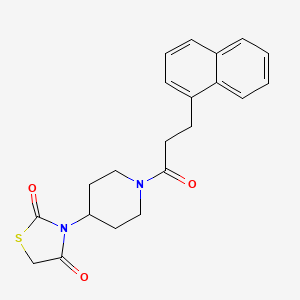
![N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2628996.png)
![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629000.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2629002.png)
